molecular formula C10H17NOS B13209110 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

Cat. No.: B13209110
M. Wt: 199.32 g/mol
InChI Key: ACNRLPZUDMPOFY-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol (CAS 1864120-93-3) is a chiral organic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . This chemical features a thiophene ring, a primary amino group, and a propan-1-ol backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research. Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . They are frequently investigated as core components in the development of novel therapeutic agents, with documented research encompassing potential applications as antidepressants , antimicrobials , and anti-inflammatory compounds . The structural motif of this compound suggests its primary research value lies in its role as a synthetic building block, particularly for the exploration of new pharmacologically active molecules. It is supplied with a purity of 95% and must be stored at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

ACNRLPZUDMPOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol generally involves the following key stages:

Detailed Stepwise Preparation (Based on Patent CN102477002B)

A robust preparation method for related 3-amino-2,2-dimethyl derivatives, which can be adapted for the target compound, is described in patent CN102477002B. The process involves:

Step Description Conditions Yield/Notes
1. Esterification Hydroxypivalic acid is esterified with alcohols (methanol, ethanol, isopropanol) under acid catalysis (e.g., sulfuric acid) to form methyl, ethyl, or isopropyl esters. Reflux 6-18 hours; acid catalyst; solvent: alcohol Yields 70-75% with >99% purity (GC)
2. Protection The hydroxyl group of the ester is protected by reaction with acyl chlorides in the presence of alkali in suitable solvents. Room temperature to reflux Formation of protected intermediates for amination
3. Amination The protected ester undergoes reaction with ammonia solution (28% aqueous) under reflux to form the corresponding 3-amino-2,2-dimethyl propionamide. Reflux 6-8 hours in aqueous ammonia Yields 54.7-80% depending on ester type and conditions

This method emphasizes the importance of ester type and protection strategy to optimize yield and purity.

Optical Resolution for Chiral Purity (Based on US7119211B2)

Since the compound contains a stereocenter at the propanol position, optical purity is critical for pharmaceutical applications. The patent US7119211B2 describes a resolution method applicable to analogues such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, which is structurally related:

Aspect Details
Resolution Method Diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives as resolving agents
Solvent System Protic solvents such as water or mixtures of water with lower alcohols (e.g., 2-butanol)
Procedure Racemic amine is reacted with chiral acid to form diastereomeric salts, which are separated by crystallization
Outcome Isolation of optically active amino alcohol with high enantiomeric excess, suitable for pharmaceutical intermediates

This approach is valuable for obtaining enantiomerically pure this compound, especially when chirality impacts biological activity.

Thiophene Ring Functionalization (Based on Ambeed and Related Sources)

The thiophene moiety, specifically the 2-methylthiophen-3-yl group, can be introduced or manipulated via:

Reagent Conditions Yield Notes
Borane-methyl sulfide complex THF, 0°C to room temp, 5 hours total 100% Colorless oil obtained
Borane-tetrahydrofuran complex THF, overnight stirring 97% Light yellow oil obtained

These reduction steps are critical to obtain the alcohol intermediate that serves as a platform for subsequent amination and substitution steps.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Key Reagents Conditions Yield/Outcome Reference
Esterification Acid-catalyzed esterification of hydroxypivalic acid Hydroxypivalic acid, methanol/ethanol/isopropanol, H2SO4 Reflux 6-18 h 70-75%, >99% purity
Protection Acylation of hydroxyl group Acyl chlorides, alkali Room temp to reflux Protected intermediates
Amination Reaction with aqueous ammonia 28% NH3 solution Reflux 6-8 h 54.7-80% yield
Optical Resolution Diastereomeric salt formation Optically active mandelic/tartaric acid Protic solvents, crystallization High enantiomeric purity
Thiophene Reduction Reduction of 3-(2-thienyl)propanoic acid Borane complexes (BMS, BH3-THF) 0°C to RT, hours 97-100% yield

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Molecular Weight Physical State Application/Notes
3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol C₁₁H₁₇NOS 2-methylthiophen-3-yl, amino 211.32 Likely solid Pharmaceutical intermediate (inferred)
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 2,3-dimethylphenyl, amino 179.26 Solid Pharmaceutical intermediate
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO Diethylamino 159.27 Liquid Unknown; used in safety studies
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophen-2-yl, methylamino 171.26 Not reported Pharmaceutical impurity
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 3-Tolyl (methylphenyl) 178.27 Likely liquid Fragrance ingredient

Key Comparisons

Substituent Effects on Reactivity and Stability Thiophene vs. For example, this compound may exhibit distinct metabolic stability in pharmaceutical contexts compared to its phenyl-substituted analogue, 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol . Amino Group Modifications: Replacement of the primary amino group with diethylamino (as in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) reduces polarity, lowering the boiling point (flash point: 73.9°C) and density (0.875 g/cm³) compared to amino-substituted analogues .

Physical Properties State and Solubility: The diethylamino derivative exists as a clear liquid, whereas the dimethylphenyl and thiophene-containing analogues are solids. This difference is attributed to reduced intermolecular hydrogen bonding in the diethylamino compound due to bulky alkyl groups . Molecular Weight Trends: The thiophene-containing compound (211.32 g/mol) has a higher molecular weight than phenyl analogues (e.g., 179.26 g/mol for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol), which may influence crystallinity and melting points .

Applications Pharmaceuticals: Thiophene-containing compounds (e.g., this compound) are often used as bioisosteres in drug design due to their metabolic stability and π-π stacking capabilities. In contrast, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for use in fragrances, reflecting divergent safety and efficacy profiles . Safety Profiles: The diethylamino compound requires stringent handling protocols (e.g., respiratory protection, chemical-resistant gloves), whereas safety data for thiophene derivatives are less documented, indicating a need for further toxicological studies .

Biological Activity

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by an amino group and a thiophenic moiety, suggests various interactions with biological systems that may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C10H15NOSC_{10}H_{15}NOS, with a molecular weight of approximately 199.32 g/mol. The presence of both amino and hydroxyl groups allows for significant interaction with biomolecules, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H15NOSC_{10}H_{15}NOS
Molecular Weight199.32 g/mol
CAS Number1876004-91-9
StructureChemical Structure

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. The structural features of the compound suggest it could interact with bacterial cell membranes or inhibit key metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory effects of this compound. The ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Enzyme Modulation

The compound's amino and hydroxyl groups may facilitate hydrogen bonding with enzymes, potentially leading to modulation of enzyme activity. This interaction could influence various biochemical pathways, enhancing or inhibiting specific biological functions.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interactions : The compound may bind to specific receptors involved in inflammatory responses or microbial defense.
  • Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or inflammatory mediator production.
  • Cell Membrane Disruption : Its structural properties could allow it to integrate into and disrupt microbial membranes.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The study emphasized the importance of the thiophene ring in enhancing antimicrobial efficacy.
  • Anti-inflammatory Research : In vitro assays have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in immune cells. This suggests that this compound could possess similar anti-inflammatory properties.

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